1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, followed by oxidation and subsequent reaction with ethyl chloroacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-1,1-dioxo-λ6-thietan-3-yl derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrimidine-2,4(1H,3H)-dione: A precursor in the synthesis of the compound.
N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione: A derivative formed through specific reactions.
Uniqueness
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Biological Activity
1-Methyl-6-(methylideneamino)-5-{[(2-phenylethyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic implications, and comparative studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines and features a complex structure that contributes to its biological activity. Its molecular formula is C17H22N4O2, and it has a molecular weight of 314.39 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Monoamine Oxidase Inhibition : Analogous compounds have shown interactions with monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme is crucial for neuroprotective effects and modulation of neurotransmitter levels in the brain .
- Neurotoxicity Modulation : Studies on related tetrahydropyridine derivatives indicate that their neurotoxic effects are closely linked to their metabolic pathways involving MAO-B. Compounds that are substrates for MAO-B tend to exhibit neurotoxic properties, which could be relevant for understanding the safety profile of the compound .
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds. For instance:
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 17 |
Compound B | S. aureus | 15 |
These findings suggest that the compound may exhibit moderate antibacterial activity against common pathogens .
Neuroprotective Effects
The neuroprotective potential is particularly relevant in the context of neurodegenerative diseases. The ability to inhibit MAO-B implies a possible role in protecting dopaminergic neurons from oxidative stress and apoptosis .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of related compounds:
- Neurotoxicity Assessment : A study found that specific tetrahydropyridine derivatives were neurotoxic when oxidized by MAO-B. This highlights the importance of metabolic pathways in determining the safety and efficacy of similar compounds .
- Antibacterial Testing : Comparative testing against bacterial strains demonstrated varying degrees of activity among related compounds, suggesting that structural modifications can significantly influence biological outcomes .
Properties
IUPAC Name |
1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASPKNSMRVTLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.